6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
Description
The compound 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate features a chromene core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a ketone at position 2. The chromene moiety is esterified with a hexanoate chain bearing a [(4-methylphenyl)sulfonyl]amino (tosylamide) group at the terminal carbon. The Tos group ([(4-methylphenyl)sulfonyl]amino) is a common sulfonamide-based protecting group, known for enhancing stability and modulating solubility .
Properties
Molecular Formula |
C28H26ClNO6S |
|---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C28H26ClNO6S/c1-19-11-13-21(14-12-19)37(33,34)30-15-7-3-6-10-27(31)36-26-18-25-23(16-24(26)29)22(17-28(32)35-25)20-8-4-2-5-9-20/h2,4-5,8-9,11-14,16-18,30H,3,6-7,10,15H2,1H3 |
InChI Key |
KBRMTECTJALBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps. One common method includes the condensation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate with 6-aminohexanoic acid, followed by sulfonylation with 4-methylbenzenesulfonyl chloride . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Chromene Core
3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
- Key Differences :
- Chromene substituents: 3,6-dichloro and 4-methyl vs. 6-chloro and 4-phenyl in the target compound.
- Impact :
- The 4-methyl group reduces steric bulk compared to the 4-phenyl group, possibly enhancing solubility but reducing π-π stacking capabilities .
- Molecular Formula: C23H23Cl2NO6S (vs. C26H23ClNO6S for the target).
- Molecular Weight : 512.398 g/mol (vs. ~512–537 g/mol for analogs).
3-(4-Fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
Variations in Ester Chain Length and Substituents
6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate
- Key Differences: Shorter butanoate chain (4 carbons) vs. hexanoate (6 carbons) in the target compound. Impact:
- Reduced chain length decreases lipophilicity, which may lower membrane permeability but improve aqueous solubility.
- Altered pharmacokinetic properties due to shorter metabolic half-life .
- Molecular Formula: C26H22ClNO6S.
- Molecular Weight : 511.974 g/mol.
Chromenyl Esters with tert-Butoxycarbonyl (Boc) Groups
- Example: (8-Methyl-2-oxo-4-phenylchromen-7-yl) 6-[(tert-butoxycarbonyl)amino]hexanoate. Key Differences: Boc-protected amine vs. Tos group in the target. Impact:
- Boc groups are base-labile, offering orthogonal deprotection strategies in synthetic pathways.
- Reduced sulfonamide-mediated interactions (e.g., hydrogen bonding) compared to Tos .
Functional Group Modifications
Disulfonamide Derivatives
- Example: 4-Methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide. Key Differences: Pyridine core with dual Tos groups vs. chromene-ester in the target. Impact:
- Enhanced hydrogen-bonding capacity due to dual sulfonamides.
Research Findings and Implications
- Synthetic Flexibility : The Tos group’s stability allows diverse modifications to the chromene core and ester chain, enabling tailored physicochemical properties .
- Longer ester chains (hexanoate vs. butanoate) increase lipophilicity, which correlates with improved cellular uptake but may reduce solubility .
- Crystallographic Insights : SHELX-based refinements (e.g., ORTEP) reveal that 4-phenyl substituents promote dense crystal packing via π-π interactions, whereas fluorophenyl groups introduce disorder due to polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
